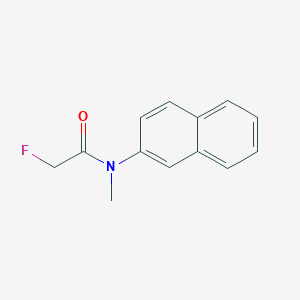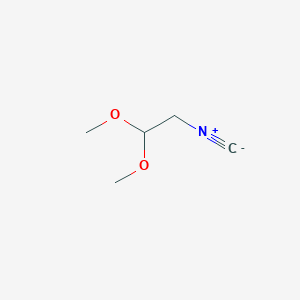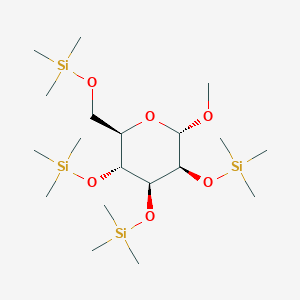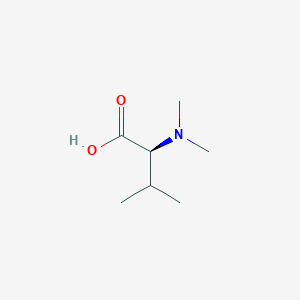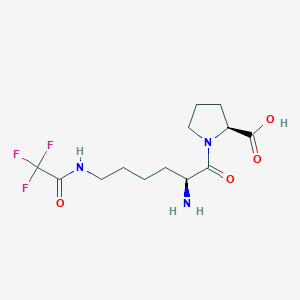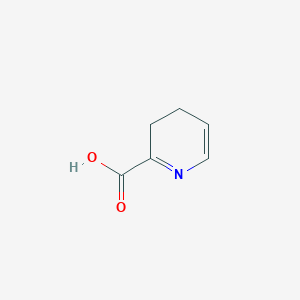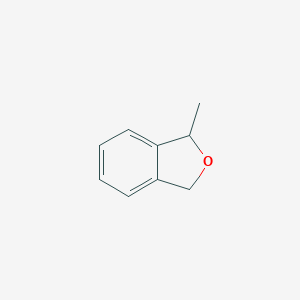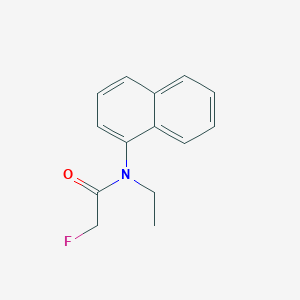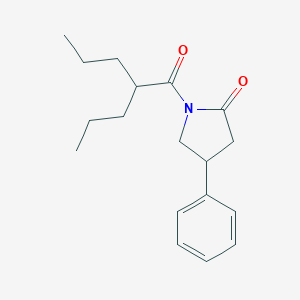
2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl-, also known as Popp, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Popp is a cyclic amide derivative of the fatty acid 2-oxoheptanoic acid and has a molecular formula of C21H27NO2.
Mecanismo De Acción
2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- has been found to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function and memory. 2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- has been found to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the increase in acetylcholine concentration in the brain, and the reduction of oxidative stress. These effects may contribute to the potential therapeutic benefits of 2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and potential therapeutic applications. However, 2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- also has some limitations, including its limited solubility in water and its potential instability under certain conditions.
Direcciones Futuras
There are several future directions for the research on 2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl-, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of 2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- in animal and human trials.
Métodos De Síntesis
2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- can be synthesized through a multistep process involving the reaction of 2-oxoheptanoic acid with propylmagnesium bromide, followed by the reaction with phenylmagnesium bromide and then cyclization with acetic anhydride. The final product is obtained through purification by recrystallization.
Aplicaciones Científicas De Investigación
2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and neuroscience. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
137427-76-0 |
|---|---|
Nombre del producto |
2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- |
Fórmula molecular |
C18H25NO2 |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
4-phenyl-1-(2-propylpentanoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C18H25NO2/c1-3-8-15(9-4-2)18(21)19-13-16(12-17(19)20)14-10-6-5-7-11-14/h5-7,10-11,15-16H,3-4,8-9,12-13H2,1-2H3 |
Clave InChI |
XJCMFNRCIUXOBH-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)N1CC(CC1=O)C2=CC=CC=C2 |
SMILES canónico |
CCCC(CCC)C(=O)N1CC(CC1=O)C2=CC=CC=C2 |
Sinónimos |
2-Pyrrolidinone, 1-(1-oxo-2-propylpentyl)-4-phenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



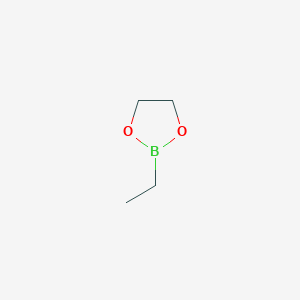

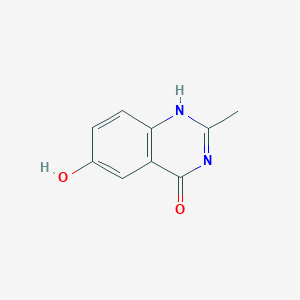
![2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B156674.png)
